2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL is a chemical compound characterized by its unique molecular structure, which includes a cyclopentylmethyl group and a methylamino group. This compound is significant in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its structural features allow for diverse applications in drug development and biochemical research.
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL is classified as an amino alcohol, which indicates that it contains both an amino group and an alcohol functional group. This classification makes it relevant for studies related to amino acid derivatives and their biological activities.
The synthesis of 2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL typically involves the following steps:
The reaction conditions must be carefully monitored to avoid side reactions and ensure a high yield of the target compound. The use of automated systems in industrial settings can enhance consistency and scalability of the synthesis process.
The molecular structure of 2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL can be represented as follows:
The compound's molecular weight is approximately 181.28 g/mol. The specific arrangement of atoms contributes to its chemical reactivity and biological interactions.
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL can undergo several types of chemical reactions:
Understanding these reactions is crucial for developing new synthetic routes and exploring the compound's potential applications in pharmaceuticals.
The mechanism of action for 2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL primarily involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding to these targets, the compound modulates their activity, influencing various signaling pathways within cells. This modulation can lead to significant biological effects, including alterations in enzyme kinetics or cellular responses .
Relevant data regarding its boiling point, melting point, and refractive index may vary based on purity and specific synthesis methods used.
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL has a wide range of applications in scientific research:
The synthesis of 2-[(cyclopentylmethyl)(methyl)amino]ethan-1-ol (CAS 1247066-51-8) primarily exploits the nucleophilic properties of cyclopentylmethylamine. Two principal pathways dominate: reductive amination and direct alkylation. In reductive amination, cyclopentanecarbaldehyde reacts with methylaminoethanol followed by sodium borohydride reduction, achieving moderate yields (60-75%) but requiring stringent control over imine intermediates to prevent enolization [1] [7]. The direct N-alkylation route involves reacting cyclopentylmethylamine with 2-chloroethanol or ethylene carbonate under basic conditions. This method affords higher yields (80-85%) and avoids the purification challenges of reduction byproducts [5] [7].
A less common but emerging approach employs transition-metal-catalyzed coupling. Palladium-catalyzed aminations between cyclopentylmethyl halides and ethanolamine derivatives demonstrate promising atom economy but suffer from catalyst deactivation by the amine functionality, limiting yields to ~65% [7]. Zinc chloride-mediated reactions in acetic acid solvent systems enhance electrophilicity and mitigate side reactions during alkylation, particularly for sterically congested substrates [7].
Table 1: Comparative Analysis of Synthetic Pathways
Method | Reagents | Yield (%) | Key Advantage | Key Limitation |
---|---|---|---|---|
Reductive Amination | Cyclopentanecarbaldehyde, NaBH₄ | 60-75 | Mild conditions | Imine instability |
Direct Alkylation | 2-Chloroethanol, K₂CO₃ | 80-85 | High atom economy | Requires excess amine |
Transition-Metal Catalyzed | Pd(OAc)₂, XPhos | ~65 | Functional group tolerance | Catalyst deactivation |
Solvent selection critically governs reaction kinetics and impurity profiles in N-alkylation. Polar aprotic solvents like dimethylformamide facilitate nucleophilic displacement but risk O-alkylation of ethanolamine at temperatures >80°C [9]. Dichloromethane minimizes solvolysis but necessitates phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent miscibility [7] [9]. Temperature modulation proves pivotal: reactions conducted at 0-5°C suppress dialkylation by kinetic control, while 60-70°C optimizes monoalkylation through thermodynamic equilibration [9].
Binary solvent pairs resolve solubility challenges during recrystallization. Ethyl acetate/hexane (3:1) leverages cyclopentyl group hydrophobicity, achieving >95% recovery after cooling to −20°C [4] [9]. Water/ethanol mixtures (1:2) exhibit ideal temperature-dependent solubility gradients, with dissolution at 78°C and crystallization at 0°C [9].
Table 2: Solvent Performance in Alkylation and Purification
Solvent System | Dielectric Constant | Alkylation Yield (%) | Recrystallization Suitability |
---|---|---|---|
Dimethylformamide | 36.7 | 78 | Low (high boiling point) |
Dichloromethane | 8.9 | 82 | Moderate |
Ethyl acetate/Hexane | 6.0/1.9 | - | High |
Water/Ethanol | 80.1/24.6 | - | High |
Chiral induction remains challenging due to the compound’s flexible aliphatic backbone. Asymmetric hydrogenation of enamide precursors (e.g., N-(cyclopentylmethyl)-N-methyl-2-acetamidoacrylate) using Rh-DuPhos catalysts achieves 88% enantiomeric excess (ee) but requires costly enantiopure ligands [3]. More practically, kinetic resolution via lipase-catalyzed acetylation (Candida antarctica Lipase B) separates racemic mixtures with 45% yield and >99% ee for the unreacted enantiomer [3] [8].
Recent advances employ dual photo-HAT/nickel catalysis for enantioselective α-C─H functionalization. Masking ethanolamine as an acetonide enables decatungstate-mediated hydrogen abstraction, followed by chiral nickel-catalyzed arylation (L6 bis(oxazoline) ligand), yielding chiral analogs with 90% ee [8]. This method demonstrates exceptional functional group tolerance for pharmaceutical derivatization.
Recrystallization remains the industrial standard due to scalability. Optimal purity (>99%) requires:
Chromatography (silica gel, CH₂Cl₂/MeOH 9:1) resolves stereoisomers but introduces silica-derived contaminants and achieves only 70% recovery [9]. Preparative HPLC with C18 columns offers superior resolution for chiral analogs but incurs 10-fold higher costs than recrystallization [4] [9].
Scale-up introduces three critical bottlenecks:
Cost drivers include cyclopentylmethylamine (∼$500/kg) and chiral catalysts. Transitioning to continuous flow alkylation in microreactors improves yield consistency (89±2%) and reduces reaction time from 12 hours to 30 minutes [8] [9].
Table 3: Scalability Challenges and Engineering Solutions
Challenge | Laboratory Scale | Industrial Solution | Outcome |
---|---|---|---|
Reaction homogeneity | Magnetic stirring | Turbine impellers (>0.5 kW/m³) | 95% yield consistency |
Crystal size distribution | Unseeded cooling | 5-10% seeding at metastable zone | >90% uniform crystals |
Solvent recycling | Batch distillation | Continuous membrane separation | 60% energy reduction |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8